Product packaging for 6alpha-Hydroxy-castasterone(Cat. No.:)

6alpha-Hydroxy-castasterone

Cat. No.: B1260695
M. Wt: 466.7 g/mol
InChI Key: CVXIEYXJQSRIAC-NVHAJTKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6alpha-Hydroxy-castasterone is a pentahydroxy bile acid and alcohol derivative that belongs to the brassinosteroid class of plant hormones . With a molecular formula of C28H50O5 and a molecular weight of 466.70 g/mol, this compound is characterized as a very weak acid with limited water solubility . It functions as a biosynthetic intermediate in the brassinosteroid pathway, and studies have shown that both 6alpha- and 6beta-hydroxy analogues of castasterone exhibit significant bioactivity in plant growth assays, such as the rice leaf lamina inclination test, though their activity is lower than that of castasterone or brassinolide . Notably, the bioactivity of this compound can be significantly enhanced by approximately one order of magnitude when co-applied with the auxin indole-3-acetic acid (IAA), highlighting a potential synergistic interaction between brassinosteroids and auxins in regulating plant development . This compound is also identified as a potential biomarker for the consumption of specific food items, including ginseng, chicory roots, common salsify, and muscadine grape . Researchers can utilize this compound to study the brassinosteroid biosynthetic pathway, its role in plant growth processes, and its complex interactions with other plant hormones .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H50O5 B1260695 6alpha-Hydroxy-castasterone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H50O5

Molecular Weight

466.7 g/mol

IUPAC Name

(2R,3S,5S,6S,8S,9S,10R,13S,17R)-17-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3,6-triol

InChI

InChI=1S/C28H50O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-26,29-33H,7-13H2,1-6H3/t15-,16-,17-,18+,19?,20-,21+,22-,23-,24+,25+,26+,27+,28+/m0/s1

InChI Key

CVXIEYXJQSRIAC-NVHAJTKRSA-N

Isomeric SMILES

C[C@@H]([C@H]1CCC2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)O)C)[C@H]([C@@H]([C@@H](C)C(C)C)O)O

Canonical SMILES

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(C4C3(CC(C(C4)O)O)C)O)C)O)O

Origin of Product

United States

Biosynthetic Pathways and Enzyme Systems Governing 6alpha Hydroxycastasterone Metabolism

Elucidation of the Late C6-Oxidation Pathway in Brassinosteroid Biosynthesis

The biosynthesis of the most active brassinosteroids, such as castasterone (B119632) and brassinolide (B613842), can proceed through two primary routes: the early and late C6-oxidation pathways. annualreviews.orgnih.gov These pathways are distinguished by the stage at which the C6 position of the steroid B-ring is oxidized. tandfonline.comresearchgate.net The late C6-oxidation pathway, in which 6alpha-Hydroxycastasterone (B1253224) is a key player, is considered a prominent route in many plant species. tandfonline.comfrontiersin.org

Role of 6alpha-Hydroxycastasterone as an Intermediate in Castasterone Formation

Metabolic studies using deuterium-labeled compounds in cultured cells of Catharanthus roseus and in Arabidopsis thaliana seedlings have definitively established the role of 6alpha-Hydroxycastasterone as a direct precursor to castasterone. nih.govnih.gov In these experiments, labeled 6-deoxocastasterone (B1254736) was converted into 6alpha-hydroxycastasterone, which was then further metabolized to castasterone. nih.gov This demonstrates a sequential two-step oxidation at the C6 position, with 6alpha-Hydroxycastasterone being the hydroxylated intermediate. nih.govscispace.com

Precursor-Product Relationships: From 6-Deoxocastasterone to Castasterone via 6alpha-Hydroxycastasterone

The late C6-oxidation pathway involves a series of hydroxylations and oxidations. A key sequence within this pathway is the conversion of 6-deoxocastasterone to castasterone. tandfonline.comnih.gov This transformation does not occur in a single step but proceeds through the formation of 6alpha-Hydroxycastasterone. nih.govnih.gov The established metabolic sequence is:

6-Deoxocastasterone → 6alpha-Hydroxycastasterone → Castasterone nih.govnih.gov

The co-occurrence of 6-deoxo-brassinosteroids and their 6-oxo counterparts in plants like Arabidopsis thaliana provides strong evidence for the operation of both early and late C6-oxidation pathways. nih.gov The full biosynthetic sequence of the late C6-oxidation pathway has been extensively documented in Arabidopsis. nih.gov

Enzymology of 6alpha-Hydroxylation and Subsequent Transformations

The conversion of 6-deoxocastasterone to castasterone is catalyzed by a specific group of enzymes that facilitate the two-step oxidation process. These enzymes exhibit remarkable characteristics in their function and substrate recognition.

Identification and Characterization of Cytochrome P450 Enzymes (e.g., DWARF, AtBR6ox, CYP85 Family) in C6 Oxidation

The enzymes responsible for C6 oxidation in the brassinosteroid biosynthetic pathway are members of the cytochrome P450 (CYP) superfamily, specifically the CYP85 family. nih.govresearchgate.net The tomato Dwarf (D) gene was one of the first to be identified and shown to encode a cytochrome P450 enzyme that catalyzes the C6 oxidation of 6-deoxocastasterone to castasterone. scispace.comnih.gov Functional expression of the DWARF protein in yeast confirmed that it catalyzes this two-step reaction, with 6alpha-hydroxycastasterone being an intermediate. scispace.com

An ortholog of the tomato Dwarf gene in Arabidopsis, known as AtBR6ox or CYP85A1, has also been characterized. nih.gov Further research has identified a second, related enzyme in Arabidopsis, CYP85A2, which also functions as a BR C-6 oxidase. nih.govjst.go.jp Both CYP85A1 and CYP85A2 from Arabidopsis, as well as the tomato DWARF (CYP85A1), have been shown to catalyze the conversion of 6-deoxocastasterone to castasterone. nih.govoup.com

Enzyme (Gene)OrganismFunction in C6 OxidationReference
DWARF (CYP85A1)Tomato (Lycopersicon esculentum)Catalyzes the conversion of 6-deoxocastasterone to castasterone via 6alpha-hydroxycastasterone. scispace.comnih.gov
AtBR6ox (CYP85A1)Arabidopsis thalianaFunctions as a steroid-6-oxidase, converting 6-deoxocastasterone to castasterone. nih.gov
CYP85A2Arabidopsis thalianaA bifunctional enzyme that mediates C6 oxidation and the subsequent conversion of castasterone to brassinolide. nih.govnih.gov

Substrate Specificity and Multifunctional Catalysis in Brassinosteroid Biosynthesis

The cytochrome P450 enzymes involved in brassinosteroid biosynthesis, particularly those in the CYP85 family, often exhibit broad substrate specificity. frontiersin.orgnih.gov For instance, both the Arabidopsis AtBR6ox and the tomato DWARF enzyme can catalyze the C6 oxidation of several 6-deoxo-brassinosteroids, not just 6-deoxocastasterone. nih.gov These enzymes have been shown to convert 6-deoxoteasterone (B1247444) to teasterone, 3-dehydro-6-deoxoteasterone (B1256874) to 3-dehydroteasterone, and 6-deoxotyphasterol (B1256803) to typhasterol. nih.gov This suggests that the brassinosteroid biosynthetic pathway is not a simple linear sequence but rather a metabolic grid where different intermediates can be acted upon by the same enzymes. nih.govmpg.de

Furthermore, some of these enzymes are multifunctional. For example, Arabidopsis CYP85A2 not only acts as a BR C-6 oxidase but also catalyzes the subsequent Baeyer-Villiger oxidation that converts castasterone into brassinolide, the most potent brassinosteroid. nih.gov This bifunctionality highlights the efficiency of the enzymatic machinery in this pathway.

Metabolic Fluxes and Regulation within the Brassinosteroid Biosynthetic Network

Interplay of Parallel and Branching Pathways in Brassinosteroid Synthesis

The synthesis of brassinosteroids, including the pathway leading to 6alpha-Hydroxycastasterone, is not a single linear sequence but rather a "metabolic grid" with multiple interconnected routes. nih.gov This network allows plants to flexibly produce bioactive brassinosteroids depending on developmental and environmental cues. The major pathways involved are the early and late C-6 oxidation pathways, which are further connected to an early C-22 oxidation pathway. tandfonline.comresearchgate.netoup.com

The formation of 6alpha-Hydroxycastasterone is a critical step within the later stages of the C-6 oxidation pathway. nih.govnih.gov This pathway begins with campesterol, which is converted through several intermediates to 6-deoxocastasterone. oup.comnih.gov The subsequent conversion of 6-deoxocastasterone to castasterone proceeds via 6alpha-hydroxycastasterone. nih.govnih.gov This two-step oxidation at the C-6 position is a crucial control point in brassinosteroid biosynthesis. nih.gov

Evidence from studies in various plant species, including Catharanthus roseus and tomato, has confirmed the role of 6alpha-Hydroxycastasterone as an intermediate. nih.govnih.gov Feeding experiments using labeled precursors in C. roseus cell cultures demonstrated the conversion of 6-deoxocastasterone to castasterone through 6alpha-hydroxycastasterone. nih.gov

The existence of these parallel and branching pathways suggests a robust and highly regulated system. researchgate.net For instance, in Arabidopsis, both the early and late C-6 oxidation pathways are functional, highlighting the complexity of brassinosteroid metabolism. nih.gov The enzymes involved often exhibit broad substrate specificity, further contributing to the interconnectedness of these pathways. ebi.ac.uk This metabolic flexibility ensures a steady supply of essential brassinosteroids for normal plant growth.

The key enzymatic step leading to the formation of 6alpha-Hydroxycastasterone is catalyzed by a cytochrome P450 enzyme. nih.gov Specifically, the enzyme known as DWARF in tomato (a CYP85 family member) has been shown to catalyze the C-6 oxidation of 6-deoxocastasterone to castasterone, with 6alpha-hydroxycastasterone being an identified intermediate in this process. nih.govebi.ac.uk This indicates that the DWARF enzyme facilitates two sequential oxidation steps. nih.gov

Table 1: Key Steps in the Late C-6 Oxidation Pathway Leading to 6alpha-Hydroxycastasterone

PrecursorIntermediateProductEnzyme Family
6-Deoxocastasterone6alpha-Hydroxycastasterone CastasteroneCytochrome P450 (CYP85)

Quantitative Analysis of 6alpha-Hydroxycastasterone Levels in Relation to Biosynthetic Gene Expression

The levels of 6alpha-Hydroxycastasterone and other brassinosteroid intermediates are closely linked to the expression of the genes encoding the biosynthetic enzymes. Quantitative analysis of endogenous brassinosteroids in different plant tissues and mutant lines has provided valuable insights into the regulation of the pathway.

In tomato, studies on the dwarf (d^x) mutant, which has a defect in the DWARF gene (a cytochrome P450), revealed a significant accumulation of 6-deoxocastasterone and a lack of castasterone compared to wild-type plants. nih.govcornell.edu This provides strong evidence that the DWARF enzyme is responsible for the C-6 oxidation of 6-deoxocastasterone. nih.govcornell.edu The identification of 6alpha-hydroxycastasterone as an intermediate in yeast functional expression studies of the DWARF enzyme further solidifies its position in the pathway. nih.govcornell.edu

The expression of brassinosteroid biosynthetic genes, such as those encoding the CYP85 family of enzymes, is often subject to feedback regulation. High levels of bioactive brassinosteroids can lead to the downregulation of these genes, thus maintaining homeostasis. researchgate.net This transcriptional regulation is a key mechanism for controlling the flow through the biosynthetic pathway and, consequently, the levels of intermediates like 6alpha-Hydroxycastasterone.

Table 2: Endogenous Levels of Selected Brassinosteroids in Wild-Type and d^x Mutant Tomato Plants

CompoundWild-Type (ng/g fresh weight)d^x Mutant (ng/g fresh weight)
6-DeoxocastasteroneLower levelHigh level
CastasteronePresentAbsent

Data derived from studies on the tomato DWARF enzyme. nih.govcornell.edu

The intricate network of biosynthetic pathways and the tight transcriptional control of the encoding genes collectively ensure that the production of 6alpha-Hydroxycastasterone and other brassinosteroids is finely tuned to meet the developmental needs of the plant.

Physiological and Developmental Functions of 6alpha Hydroxycastasterone in Plants

Contribution to Brassinosteroid-Mediated Plant Growth and Morphogenesis

Influence on Cell Elongation and Cell Division Processes

Brassinosteroids play a significant role in promoting cell elongation, a fundamental process for plant growth. mdpi.comfrontiersin.org This process involves the loosening of the cell wall, allowing the cell to expand. savemyexams.comresearchgate.net The signaling cascade initiated by brassinosteroids ultimately modulates the expression of genes related to growth, contributing to cell elongation. mdpi.comnih.gov While specific studies focusing solely on 6alpha-Hydroxycastasterone's direct influence are limited, its position as an intermediate in the brassinosteroid biosynthetic pathway underscores its importance in these processes. The conversion of 6alpha-Hydroxycastasterone (B1253224) to other active brassinosteroids is a key step in ensuring the hormonal balance required for normal cell division and elongation. nih.govnih.gov

Modulation of Leaf Development and Photomorphogenic Responses

Leaf development is a complex process that determines the plant's primary photosynthetic area. nih.govfrontiersin.org Brassinosteroids are known to influence leaf growth and shape. frontiersin.org Photomorphogenesis, the process by which plant growth and development are controlled by light, is also intricately linked with hormonal signaling. nih.govnih.gov Phytochromes, the light-absorbing photoreceptors, mediate these responses, and their signaling pathways interact with hormone pathways, including those of brassinosteroids. nih.gov This interaction ensures that leaf development is appropriately adjusted to the light environment. nih.gov As a precursor in the brassinosteroid synthesis pathway, 6alpha-Hydroxycastasterone plays a role in maintaining the pool of brassinosteroids necessary for these developmental adaptations.

Involvement in Plant Responses to Environmental Cues and Developmental Transitions

Plants constantly adapt their growth and development in response to environmental stimuli. mdpi.comnih.gov Brassinosteroids are involved in mediating responses to various stresses, both biotic and abiotic. mdpi.comfrontiersin.org They contribute to a plant's ability to tolerate unfavorable conditions. frontiersin.org Developmental transitions, such as the shift from vegetative to reproductive growth, are also under hormonal control, with brassinosteroids playing a significant role. mdpi.com The availability of 6alpha-Hydroxycastasterone as a biosynthetic intermediate is crucial for the plant to mount appropriate responses to environmental challenges and to progress through its life cycle. researchgate.net

Endogenous Accumulation Patterns of 6alpha-Hydroxycastasterone Across Plant Species and Tissues

The concentration of brassinosteroids, including 6alpha-Hydroxycastasterone, varies across different plant species and within different tissues of a single plant. nih.govfrontiersin.org These accumulation patterns reflect the specific roles of brassinosteroids in the growth and development of particular organs. For instance, higher levels of brassinosteroids are often found in actively growing tissues such as young shoots, seeds, and pollen. researchgate.netresearchgate.net The identification of 6alpha-hydroxycastasterone in various plant species underscores its conserved role in brassinosteroid biosynthesis. ebi.ac.uk

Table 1: Research Findings on 6alpha-Hydroxycastasterone

Research AreaOrganism/SystemKey Findings
Biosynthesis Tomato (Solanum lycopersicum)6alpha-Hydroxycastasterone was identified as an intermediate in the C-6 oxidation of 6-deoxocastasterone (B1254736) to castasterone (B119632), a key step in brassinosteroid biosynthesis. scispace.com
Metabolism Yeast (expression system)Both Arabidopsis and tomato enzymes were shown to catalyze multiple steps in brassinosteroid biosynthesis, including the conversion involving 6alpha-Hydroxycastasterone. researchgate.net
Endogenous Presence Rice (Oryza sativa)Metabolic studies have identified 6alpha-hydroxycastasterone in young rice plants, indicating its role in this species. researchgate.net
Endogenous Presence GeneralIdentified as a plant metabolite in various species. nih.govebi.ac.uk

Molecular Mechanisms of 6alpha Hydroxycastasterone Action and Interhormonal Crosstalk

Integration of 6alpha-Hydroxycastasterone (B1253224) into Brassinosteroid Signal Transduction Cascades

6alpha-Hydroxycastasterone is a key intermediate in the biosynthesis of brassinosteroids (BRs), a class of polyhydroxysteroids that are essential for plant growth and development. scispace.comnih.govebi.ac.uk It functions within the late C6-oxidation pathway, a critical route for the production of potent, biologically active brassinosteroids. researchgate.net Specifically, 6alpha-Hydroxycastasterone is the product of the first of a two-step oxidation process at the C-6 position of 6-deoxocastasterone (B1254736). scispace.com

This conversion is catalyzed by the DWARF enzyme, a cytochrome P450 monooxygenase. scispace.comresearchgate.net The identification of 6alpha-hydroxycastasterone as an intermediate confirmed that the DWARF enzyme facilitates two sequential hydroxylation steps, ultimately converting 6-deoxocastasterone into castasterone (B119632). scispace.comresearchgate.net Castasterone is itself a biologically active brassinosteroid and also serves as the immediate precursor to brassinolide (B613842), the most active form of BRs in many plant species. researchgate.netgenome.jp

The integration of 6alpha-Hydroxycastasterone into the BR signal transduction cascade is therefore primarily biosynthetic. Its formation is a crucial step that supplies the active BRs needed to initiate signaling. The signaling cascade itself begins at the cell surface, where active BRs like castasterone or brassinolide are perceived by a receptor complex. usp.br This complex primarily consists of the leucine-rich repeat receptor-like kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1) and its co-receptor, BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1). usp.brmdpi.com

Upon binding of a brassinosteroid, BRI1 and BAK1 heterodimerize and activate each other through transphosphorylation. usp.br This activation initiates a cytoplasmic phosphorylation cascade that leads to the inactivation of BRASSINOSTEROID INSENSITIVE 2 (BIN2), a negative regulator of the pathway. mdpi.com With BIN2 inactivated, the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS SUPPRESSOR 1 (BES1) are dephosphorylated. mdpi.com This dephosphorylation allows them to accumulate in the nucleus, where they bind to the promoters of BR-responsive genes, thereby modulating their expression and eliciting a wide range of physiological responses. mdpi.com

Synergistic and Antagonistic Interactions of 6alpha-Hydroxycastasterone with Auxin and Other Phytohormones

The physiological effects of brassinosteroids, including the downstream products of 6alpha-Hydroxycastasterone, are modulated by a complex network of interactions with other phytohormones. frontiersin.orgnih.gov This crosstalk can be synergistic or antagonistic and is crucial for coordinating plant development and responses to environmental cues. maxapress.comresearchgate.net

Auxin: The interaction between brassinosteroids and auxin is among the most extensively studied and is often synergistic. frontiersin.org Both hormones play critical roles in cell elongation, vascular differentiation, and root development. frontiersin.orgnih.gov Brassinosteroids can enhance auxin transport, thereby promoting processes like lateral root initiation. frontiersin.org At the molecular level, the interaction is complex, involving the regulation of shared target genes. frontiersin.org The signaling pathways of both hormones converge on the regulation of transcription factors; BRs regulate BZR1/BES1, while auxin signaling involves the degradation of Aux/IAA transcriptional repressors to release Auxin Response Factors (ARFs). frontiersin.orgnih.gov In some contexts, such as the regulation of fruit ripening, the relationship can be antagonistic. maxapress.com

Gibberellins (B7789140) (GAs): Brassinosteroids and gibberellins interact to regulate processes like stem elongation and seed germination. csic.esnih.gov This relationship can be both synergistic and antagonistic. csic.es For instance, auxin, which has a close relationship with BRs, is known to promote GA biosynthesis in the stems of certain plants. usp.br Both BR and GA signaling pathways rely on the degradation of repressor proteins (BZR1/BES1 for BRs and DELLA proteins for GAs) to activate downstream transcriptional responses. nih.govfrontiersin.org

Cytokinins (CK): The interplay between brassinosteroids and cytokinins is often antagonistic, particularly in processes like root and shoot development, though synergistic interactions also occur. frontiersin.orgnih.govmdpi.com Cytokinins, which primarily regulate cell division, can influence BR signaling. mdpi.com Conversely, cytokinin signaling, which proceeds through a multistep phosphorelay system activating type-B ARABIDOPSIS RESPONSE REGULATOR (ARR) transcription factors, can directly target genes involved in the biosynthesis and signaling of other hormones, including BRs. semanticscholar.org

The following table summarizes the general nature of the interactions between brassinosteroids (BR) and other major phytohormones.

Interacting PhytohormonePredominant Interaction TypeKey Overlapping/Interacting ProcessesMolecular Crosstalk Points
Auxin Synergistic / AntagonisticCell elongation, root development, vascular differentiation, fruit ripeningRegulation of shared target genes, BR-enhanced auxin transport, convergence on transcriptional regulation (ARFs and BZR1/BES1) maxapress.comfrontiersin.org
Gibberellins (GA) Synergistic / AntagonisticStem elongation, seed germination, floweringRegulation of biosynthetic pathways, convergence on repressor degradation (DELLA and BZR1/BES1) csic.esnih.govusp.br
Cytokinins (CK) Antagonistic / SynergisticRoot/shoot development, cell division vs. elongation, senescenceMutual regulation of signaling components, transcriptional regulation of biosynthetic genes frontiersin.orgmdpi.comsemanticscholar.org
Abscisic Acid (ABA) AntagonisticSeed germination, stomatal regulation, stress responsesMutual repression of signaling pathways, regulation of stress-responsive genes researchgate.netsemanticscholar.org
Ethylene Synergistic / AntagonisticFruit ripening, root growth, hook formationRegulation of biosynthetic enzymes, shared signaling components nih.govmaxapress.com

Advanced Analytical and Genetic Methodologies for 6alpha Hydroxycastasterone Research

Chromatographic and Spectrometric Techniques for Quantitative and Qualitative Analysis (e.g., GC-MS, LC-MS/MS, HR-LCMS)

The precise detection and quantification of 6α-hydroxycastasterone and other brassinosteroids in plant tissues are primarily achieved through the coupling of chromatographic separation with mass spectrometric detection. These methods offer high sensitivity and selectivity, which are essential for analyzing the typically low endogenous concentrations of these hormones.

Gas Chromatography-Mass Spectrometry (GC-MS) has been a foundational technique in the annotation of BR biosynthetic pathways. frontiersin.org It allows for the identification of various BR intermediates, including 6α-hydroxycastasterone, by analyzing their mass spectra after separation in a gaseous state. frontiersin.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful tool that combines the separation capabilities of liquid chromatography with the specificity of tandem mass spectrometry. eag.com This technique is particularly advantageous for analyzing a wide range of pesticides and other compounds, and its principles are readily applied to plant hormone analysis. eurl-pesticides.eu LC-MS/MS provides excellent sensitivity and reproducibility, especially when using stable isotope-labeled internal standards. eag.com High-resolution liquid chromatography-mass spectrometry (HR-LCMS) further enhances these capabilities by providing highly accurate mass measurements, which aids in the confident identification of known and unknown compounds in complex biological matrices. researchgate.netrjptonline.org

A comparative overview of these techniques highlights their respective strengths in the analysis of complex biological samples. While GC-MS is well-suited for volatile and semi-volatile compounds, LC-MS/MS is more versatile for a broader range of molecules, including non-volatile and polar metabolites. eurl-pesticides.eunih.gov The integration of these advanced spectrometric and chromatographic methods is indispensable for the accurate profiling of phytochemicals like 6α-hydroxycastasterone. nih.gov

Table 1: Comparison of Chromatographic and Spectrometric Techniques

Technique Principle Advantages Common Applications in BR Research
GC-MS Separates volatile compounds based on their boiling points and detects them by mass-to-charge ratio. High resolution for volatile compounds. nih.gov Initial annotation of BR biosynthetic pathways. frontiersin.org
LC-MS/MS Separates compounds in a liquid mobile phase and detects them using two stages of mass analysis. High sensitivity and specificity for a wide range of compounds. eag.comeurl-pesticides.eu Quantification of BRs and their intermediates.
HR-LCMS A variation of LC-MS that uses a high-resolution mass analyzer. Provides highly accurate mass measurements, aiding in unambiguous compound identification. researchgate.net Characterization of novel and known BRs in complex plant extracts. rjptonline.org

Application of Stable Isotope Tracing in Elucidating 6α-Hydroxycastasterone Metabolic Fates

Stable isotope tracing is a powerful method for tracking the metabolic fate of compounds within a biological system. nih.govbitesizebio.com By introducing a substrate labeled with a stable isotope (e.g., ¹³C, ¹⁵N, ²H), researchers can follow its conversion into downstream metabolites, providing direct evidence of metabolic pathways. nih.govmdpi.comspringernature.com This approach has been instrumental in understanding the biosynthesis of brassinosteroids.

The general workflow of a stable isotope tracing experiment involves:

Introduction of a labeled precursor: A stable isotope-labeled version of a suspected precursor to 6α-hydroxycastasterone is supplied to the plant or cell culture.

Metabolite extraction: After a specific time, metabolites are extracted from the biological material.

Analysis by mass spectrometry: The extracts are analyzed using techniques like LC-MS to detect the incorporation of the stable isotope into downstream products. nih.gov

This methodology allows for the elucidation of biochemical reaction dynamics and the wiring of metabolic networks. mdpi.comspringernature.com For instance, feeding experiments with isotope-labeled intermediates have been crucial in establishing the sequence of reactions in the brassinosteroid biosynthetic pathway. researchgate.net The analysis of labeling patterns in both dynamic and steady-state conditions provides valuable qualitative information about the origin and relative production rates of metabolites like 6α-hydroxycastasterone. nih.govspringernature.com Furthermore, this technique can be used to quantify the relative flux through different parallel metabolic pathways. nih.gov

Genetic Screens and Mutational Analysis to Identify Genes Affecting 6α-Hydroxycastasterone Homeostasis

Genetic approaches, particularly genetic screens and the analysis of mutants, have been fundamental in identifying the genes that control the levels of brassinosteroids, including 6α-hydroxycastasterone. frontiersin.org By studying plants with altered BR-related phenotypes, such as dwarfism, researchers can pinpoint the genes responsible for these changes. nih.govoup.com

Genetic screens often involve searching for mutants that either suppress or enhance a known BR-deficient or insensitive phenotype. wiley.com For example, activation-tagging screens, where random genes are overexpressed, have successfully identified novel components in BR signaling and biosynthesis. frontiersin.orgwiley.com The identification of mutants with altered responses to BRs or BR biosynthesis inhibitors has led to the discovery of key regulatory genes. oup.com

Mutational analysis of specific genes provides insight into their function. For instance, studying dwarf mutants in tomato revealed that the Dwarf gene is essential for the C-6 oxidation step in BR biosynthesis, a process that involves 6α-hydroxycastasterone. nih.govscispace.com Functional expression of the DWARF enzyme in yeast confirmed its role in catalyzing the conversion of 6-deoxocastasterone (B1254736) to castasterone (B119632), with 6α-hydroxycastasterone identified as an intermediate. nih.govscispace.comscispace.comsemanticscholar.orgresearchgate.net Similarly, analysis of mutations in the STE1 gene in barley, which is involved in early BR biosynthesis, demonstrated its impact on plant height and BR accumulation. frontiersin.org

These genetic studies, often complemented by metabolite profiling, have been instrumental in building a comprehensive model of brassinosteroid homeostasis. nih.govscielo.br

Table 2: Key Genes in Brassinosteroid Homeostasis Identified Through Genetic Analysis

Gene Organism Function Phenotype of Mutant
Dwarf (D) Tomato Catalyzes C-6 oxidation in BR biosynthesis. nih.govscispace.com Extreme dwarfism, lack of castasterone. nih.gov
bri1 Arabidopsis Brassinosteroid receptor. frontiersin.orgoup.com Dwarfism, insensitivity to brassinosteroids. oup.com
DWF4 Arabidopsis Involved in a key step of BR biosynthesis. frontiersin.orgwiley.com Dwarf phenotype. frontiersin.org
STE1 Barley Participates in early stages of BR biosynthesis. frontiersin.org Semi-dwarf phenotype, reduced BR accumulation. frontiersin.org
BZR1 Arabidopsis Transcription factor in BR signaling. oup.comscielo.br Suppresses BR-deficient phenotypes when mutated. scielo.br

Metabolomics and Integrated Omics Approaches for Comprehensive Profiling of Brassinosteroid Intermediates

Metabolomics , the large-scale study of small molecules within cells, tissues, or organisms, provides a snapshot of the metabolic state. mdpi.com When applied to brassinosteroid research, metabolomics allows for the simultaneous profiling of numerous BR intermediates, including 6α-hydroxycastasterone, and other related metabolites. frontiersin.org This comprehensive analysis can reveal shifts in metabolic pathways in response to genetic or environmental changes. frontiersin.orgmdpi.com

Integrated omics approaches combine metabolomics data with information from other 'omics' fields such as genomics, transcriptomics, and proteomics. nih.govrsc.orgfrontiersin.orgmdpi.com This integration provides a more holistic understanding of how genetic information is translated into metabolic function. nih.govnih.gov For example, by correlating changes in gene expression (transcriptomics) with alterations in metabolite levels (metabolomics), researchers can identify candidate genes involved in specific metabolic steps. rsc.org

These integrative strategies are powerful for:

Discovering novel genes involved in BR biosynthesis and signaling. rsc.org

Understanding the regulation of metabolic pathways. nih.gov

Identifying biomarkers for specific physiological states or stress responses. frontiersin.org

Building predictive models of metabolic networks. mdpi.com

The application of metabolomics and integrated omics is advancing our knowledge of the complex regulatory networks that govern the homeostasis of brassinosteroid intermediates like 6α-hydroxycastasterone, ultimately impacting plant growth and development. frontiersin.orgnih.gov

Structure Activity Relationship Studies of 6alpha Hydroxycastasterone and Its Analogs

Comparative Bioactivity of 6alpha-Hydroxycastasterone (B1253224), Castasterone (B119632), and Brassinolide (B613842)

Brassinosteroids encompass a large family of over 40 polyhydroxylated sterol derivatives that are widespread throughout the plant kingdom. nih.gov Among these, brassinolide is recognized as the most biologically active. genome.jp Castasterone, the immediate precursor to brassinolide, also demonstrates significant biological activity. scispace.com

Studies have revealed that 6alpha-Hydroxycastasterone, an intermediate in the biosynthesis of castasterone, possesses significant bioactivity, although it is generally lower than that of castasterone or brassinolide. nih.gov The conversion of castasterone to brassinolide is a critical step for normal vegetative development in some plant species. rhea-db.org The bioactivity of these compounds is often evaluated using assays such as the rice leaf lamina inclination bioassay. nih.gov

The relative bioactivity of these key brassinosteroids is summarized in the table below.

CompoundRelative BioactivityRole in Biosynthesis
BrassinolideHighestEnd product
CastasteroneHighPrecursor to Brassinolide
6alpha-HydroxycastasteroneSignificant but lowerPrecursor to Castasterone

This table provides a generalized comparison of bioactivity based on available research. Actual activity can vary depending on the plant species and bioassay conditions.

Stereochemical Influence of the 6-Hydroxyl Group on Brassinosteroid Hormonal Potency

The stereochemistry of the functional groups on the brassinosteroid skeleton plays a pivotal role in determining hormonal potency. The orientation of the hydroxyl group at the C-6 position has been a subject of investigation.

Synthesis and bioactivity studies of both the 6alpha- and 6beta-hydroxy analogs of castasterone have been conducted. nih.gov The reduction of castasterone can yield either the 6alpha-hydroxy stereoisomer or the 6beta-epimer depending on the reducing agent and reaction conditions. nih.gov Bioassays have indicated that both the 6alpha- and 6beta-hydroxy epimers exhibit comparable and significant bioactivity. nih.gov However, this activity is less than that of castasterone. nih.gov This suggests that while the presence of a hydroxyl group at C-6 is tolerated, its stereochemical orientation (alpha or beta) may not be the primary determinant of potency, but the presence of the 6-keto group is important for high activity. researchgate.net

CompoundStereochemistry at C-6Relative Hormonal Potency
CastasteroneKeto groupHigh
6alpha-Hydroxycastasteronealpha-hydroxylLower than Castasterone
6beta-Hydroxycastasteronebeta-hydroxylLower than Castasterone, comparable to 6alpha-epimer

This table illustrates the influence of the C-6 substituent's stereochemistry on the hormonal potency of castasterone analogs.

Rational Design and Synthesis of 6alpha-Hydroxycastasterone Analogs for Structure-Function Elucidation

The rational design and synthesis of analogs are powerful strategies for dissecting the structure-function relationships of bioactive molecules. nih.govdrugdesign.org By systematically modifying the chemical structure of 6alpha-Hydroxycastasterone and evaluating the biological activity of the resulting analogs, researchers can gain deeper insights into the structural requirements for brassinosteroid activity.

The synthesis of various analogs allows for the exploration of how different functional groups and stereochemical arrangements impact hormonal potency. For instance, replacing the 6-keto moiety of castasterone with either a beta or alpha hydroxyl group leads to a decrease in activity. researchgate.net Furthermore, a 6-deoxo analogue, which lacks an oxygenated function at C-6, shows very low activity, underscoring the importance of an electronegative group at this position for hormonal potency. researchgate.net

Future Perspectives and Emerging Research Avenues for 6alpha Hydroxycastasterone

Remaining Gaps in Understanding 6alpha-Hydroxycastasterone (B1253224) Biosynthesis and Regulation

While significant strides have been made in elucidating the brassinosteroid (BR) biosynthetic pathway, key questions regarding the precise regulation and complete biosynthetic network of 6alpha-Hydroxycastasterone remain. This intermediate is recognized as a crucial player in the late C6-oxidation pathway leading to the production of castasterone (B119632). researchgate.netresearchgate.net However, the exact enzymatic steps and their regulation are not fully understood.

One of the primary gaps is the definitive identification and characterization of all enzymes responsible for the conversion of precursor molecules to 6alpha-Hydroxycastasterone. While the DWARF enzyme in tomato has been shown to be involved in the C-6 oxidation of 6-deoxocastasterone (B1254736) to castasterone, with 6alpha-hydroxycastasterone as an intermediate, the specific enzymes catalyzing each step across different plant species require further investigation. scispace.com The potential for alternative or branch pathways leading to or from 6alpha-Hydroxycastasterone also remains an area of active research.

Furthermore, the regulatory mechanisms governing the expression and activity of these biosynthetic enzymes are not entirely clear. While it is known that environmental cues such as blue light can up-regulate BR biosynthesis genes and lead to an accumulation of castasterone, the specific signaling cascades that modulate the synthesis of 6alpha-Hydroxycastasterone are yet to be fully mapped. nih.gov Understanding how various internal and external signals are integrated to control the flux through this specific biosynthetic step is critical for a complete picture of BR homeostasis.

Research Findings on 6alpha-Hydroxycastasterone Biosynthesis:

PrecursorProductEnzyme Family ImplicatedPlant Species Studied
6-deoxocastasterone6alpha-Hydroxy-castasteroneCytochrome P450 (DWARF)Tomato
This compoundCastasteroneUnknownGeneral pathway

Unexplored Physiological Roles and Environmental Response Mechanisms

The physiological significance of 6alpha-Hydroxycastasterone extends beyond its role as a biosynthetic intermediate. While its bioactivity is generally considered to be lower than that of castasterone or brassinolide (B613842), it still exhibits significant biological effects. nih.gov However, the full spectrum of its physiological roles and its specific contributions to plant development and stress responses are largely unexplored.

Studies have shown that 6alpha-Hydroxycastasterone, along with other BRs, is involved in processes such as leaf senescence in Acer rubrum and changes in steroid biosynthesis during leaf color transition in Camellia sinensis. nih.govnih.gov Its presence has also been detected in Allium subhirsutum, suggesting a potential role in the plant's metabolic profile. nih.gov A study on melon plants treated with a biopolymer-based biostimulant showed an up-accumulation of 6-alpha-hydroxy-castasterone in the leaves, coinciding with enhanced plant growth. frontiersin.org

A significant area for future research lies in understanding how 6alpha-Hydroxycastasterone is involved in mediating responses to various environmental stresses. Brassinosteroids, as a class of hormones, are known to play a role in coordinating plant responses to both biotic and abiotic stresses. researchgate.netcreative-proteomics.com Investigating the specific role of 6alpha-Hydroxycastasterone in these stress response pathways could reveal novel mechanisms of plant adaptation and resilience. For instance, its accumulation during certain developmental stages or under specific environmental conditions might indicate a unique signaling function.

Innovative Methodological Approaches for Comprehensive Brassinosteroid Metabolome Analysis

The advancement of our understanding of 6alpha-Hydroxycastasterone and other low-abundance brassinosteroids is intrinsically linked to the development of highly sensitive and comprehensive analytical techniques. The extremely low concentrations of BRs in plant tissues present a significant analytical challenge. creative-proteomics.com

Current methods for BR analysis primarily rely on mass spectrometry coupled with chromatographic separation, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). oup.comnih.govresearchgate.net These techniques have been instrumental in identifying and quantifying a wide range of BRs. To enhance sensitivity and selectivity, various sample preparation and derivatization strategies have been developed.

Innovations in this field are focused on improving the efficiency of extraction, purification, and detection. Immunoaffinity chromatography, for example, utilizes specific antibodies to selectively capture BRs from complex plant extracts, thereby reducing matrix effects and increasing the sensitivity of subsequent MS analysis. oup.com Another promising approach is the use of boronate affinity magnetic nanoparticles for the direct "fishing" of BRs from plant matrices. oup.com Furthermore, online methods integrating polymer monolith microextraction, in-situ derivatization, and LC-MS analysis offer automated and rapid quantification of endogenous BRs. oup.com

The development of targeted metabolomics approaches using techniques like UPLC-MS/MS allows for the precise quantification of multiple hormone metabolites simultaneously, providing a more holistic view of the hormonal network. mdpi.com The use of isotopically labeled internal standards is also crucial for improving the accuracy and reliability of quantification. nih.govfrontiersin.org Future advancements in high-resolution mass spectrometry and novel derivatization reagents will undoubtedly pave the way for a more complete and dynamic understanding of the brassinosteroid metabolome, including the subtle but important roles of intermediates like 6alpha-Hydroxycastasterone.

Advanced Analytical Techniques for Brassinosteroid Analysis:

Analytical TechniquePrincipleAdvantages
Immunoaffinity Chromatography (IAC) coupled with UHPLC-MS/MSUses specific antibodies to isolate BRs from complex mixtures. oup.comHigh selectivity, reduced matrix effects, increased sensitivity. oup.com
Boronate Affinity Magnetic Solid Phase Extraction (MSPE)Utilizes magnetic nanoparticles with boronate affinity to capture diol-containing BRs. oup.comDirect extraction from crude samples, high efficiency. oup.com
Polymer Monolith Microextraction with in-situ Derivatization and LC-MSOnline, automated method for extraction, derivatization, and analysis. oup.comHigh throughput, reduced sample handling, low detection limits. oup.com
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)High-resolution separation coupled with sensitive and specific mass detection. creative-proteomics.comcreative-proteomics.comMeticulous quantification, suitable for complex samples. creative-proteomics.com

Q & A

Q. What are the challenges in synthesizing 6α-Hydroxy-castasterone analogs for structure-activity studies?

  • Methodological Answer : Stereoselective synthesis requires chiral catalysts (e.g., Sharpless epoxidation) to preserve the 6α-hydroxyl configuration. Purification via preparative HPLC with chiral columns ensures enantiomeric purity. Bioactivity screening in mutant backgrounds confirms functional analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.